molecular formula C10H8N2S B6254244 1H,4H-thiochromeno[4,3-c]pyrazole CAS No. 22362-41-0

1H,4H-thiochromeno[4,3-c]pyrazole

Cat. No.: B6254244
CAS No.: 22362-41-0
M. Wt: 188.2
InChI Key:
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Description

1H,4H-Thiochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of thiochromeno-pyrazoles. This compound features a fused ring system consisting of a thiochromene ring and a pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H,4H-thiochromeno[4,3-c]pyrazole typically involves the reaction of 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones with various hydrazine derivatives . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H,4H-Thiochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1H,4H-Thiochromeno[4,3-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,4H-thiochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antitumor activity may be due to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

1H,4H-Thiochromeno[4,3-c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring system and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

22362-41-0

Molecular Formula

C10H8N2S

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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